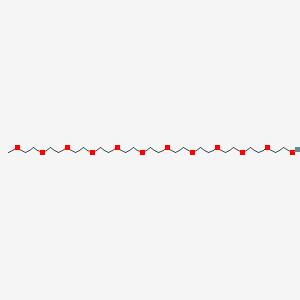

Undecaethylene glycol monomethyl ether

Descripción

Undecaethylene glycol monomethyl ether (CAS: 114740-40-8) is a polyethylene glycol (PEG) derivative with a linear chain of 11 ethylene glycol (EO) units terminated by a methyl ether group. Its molecular formula is C₂₃H₄₈O₁₂, and it has a molecular weight of 516.62 g/mol . Structurally, the compound combines a hydrophilic PEG backbone with a hydrophobic methyl terminus, conferring amphiphilic properties. This balance makes it suitable for applications in surfactants, solvents, and pharmaceutical formulations where controlled solubility and low toxicity are critical .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDQSWKLHABGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

O-Methyl-undecaethylene glycol, also known as mPEG11-alcohol, Undecaethylene glycol monomethyl ether, or mPEG11-OH, is a type of polyethylene glycol (PEG) derivativePeg derivatives are generally known for their ability to modify proteins and increase their stability and solubility.

Mode of Action

Peg derivatives, including mpeg11-oh, are often used as cross-linking agents in chemical biology. They can attach to proteins or other biological molecules, altering their properties and interactions.

Biochemical Pathways

Pegylation, the process of attaching peg chains to molecules, can affect various biochemical pathways by altering the properties of the target molecules.

Pharmacokinetics

Pegylated compounds generally have improved pharmacokinetic profiles, with increased solubility, stability, and half-life.

Result of Action

Pegylation can result in increased stability and solubility of target molecules, potentially enhancing their function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of mPEG11-OH. For instance, the pH, temperature, and presence of other molecules can affect the efficiency of PEGylation. .

Actividad Biológica

Undecaethylene glycol monomethyl ether (UEME), a derivative of polyethylene glycol, has gained attention in various industrial and pharmaceutical applications due to its unique chemical properties. Its molecular formula is with a molecular weight of 516.6 g/mol. This compound is characterized by its clear, colorless liquid form and high solubility in water, making it an effective solvent and carrier for active pharmaceutical ingredients (APIs) .

UEME is synthesized through the polymerization of ethylene oxide with methanol, resulting in a compound that exhibits both hydrophilic and lipophilic characteristics. These properties facilitate its use in drug formulations, where it enhances solubility and stability .

Interaction with Biological Systems

Studies have indicated that UEME interacts favorably with biological membranes, enhancing the permeability of drugs across cellular barriers. However, caution is advised when combined with strong oxidizing agents or bases due to potential reactivity issues .

Toxicological Studies

Research surrounding ethylene glycol monomethyl ether (EGME), a closely related compound, provides insights into the potential biological effects of UEME. EGME has been shown to cause neurological and hematological effects in humans exposed to high concentrations, particularly affecting reproductive systems . For instance:

- Neurological Symptoms : Workers exposed to EGME reported symptoms such as dizziness, headache, and personality changes after prolonged exposure .

- Reproductive Toxicity : Animal studies have demonstrated that EGME exposure can lead to decreased sperm production and increased apoptosis in spermatocytes .

Metabolomic Analysis

A study examining the effects of EGME on male rats revealed significant metabolic disturbances following exposure. The analysis identified nearly 1900 metabolites affected by EGME, indicating disruptions in choline oxidation and fatty acid metabolism . This suggests that similar metabolic pathways might be influenced by UEME due to their structural similarities.

Comparative Analysis Table

| Compound | Molecular Weight | Solubility | Biological Effects |

|---|---|---|---|

| This compound | 516.6 g/mol | Highly soluble | Low toxicity; potential drug carrier |

| Ethylene Glycol Monomethyl Ether | 76.09 g/mol | Soluble in water | Neurological & reproductive toxicity |

| Propylene Glycol Monomethyl Ether | 90.12 g/mol | Soluble in water | Liver effects; respiratory irritant |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C23H48O12

- Molecular Weight : 516.6 g/mol

- Appearance : Clear, colorless liquid

- Solubility : Highly soluble in water

UEME is synthesized through the polymerization of ethylene oxide with methanol, resulting in a compound that exhibits both hydrophilic and lipophilic characteristics. This dual nature enhances its utility as a solvent and carrier for active pharmaceutical ingredients (APIs) .

Scientific Research Applications

-

Drug Formulation :

- UEME is utilized as a solvent and stabilizer in drug formulations, enhancing the solubility and stability of APIs. Its ability to improve the pharmacokinetic profiles of drugs makes it particularly useful in pharmaceutical development .

- Case Study: In formulations for poorly soluble drugs, UEME has been shown to significantly enhance solubility, leading to improved bioavailability when tested in vitro.

-

Drug Delivery Systems :

- The compound has been studied for its effectiveness as a drug delivery vehicle due to its favorable interactions with biological membranes. This property allows for enhanced permeability of drugs across cellular barriers .

- Research indicates that UEME can improve the delivery of therapeutic agents in targeted therapies, particularly in cancer treatment.

-

Biocompatibility Studies :

- UEME is noted for its low toxicity and biocompatibility, making it suitable for use in biomedical applications. It has been evaluated for potential use in drug delivery systems where safety is paramount .

- Toxicological studies have shown that while related compounds like ethylene glycol monomethyl ether (EGME) can exhibit neurotoxic effects at high concentrations, UEME demonstrates a more favorable safety profile .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares undecaethylene glycol monomethyl ether with analogs differing in ethylene glycol chain length:

Key Observations :

- Chain Length and Solubility: Increasing EO units enhance hydrophilicity. For instance, dodecaethylene glycol monomethyl ether (12 EO) exhibits superior water solubility compared to nonaethylene (9 EO), which is more lipophilic .

- Molecular Weight: Higher EO units correlate with increased molecular weight, affecting diffusion rates and membrane permeability. This compound’s intermediate size makes it versatile in formulations requiring moderate polarity .

Toxicity Profiles

- Shorter-Chain Glycol Ethers (e.g., EGME, PGME): Ethylene glycol monomethyl ether (EGME, 1 EO) and propylene glycol monomethyl ether (PGME) are associated with reproductive toxicity, hematopoietic damage, and developmental effects in animal studies . EGME exposure targets rapidly dividing cells in bone marrow, testes, and fetal tissues .

- Octaethylene glycol monododecyl ether (8 EO) is classified as non-hazardous, suggesting longer PEG chains mitigate risks .

Métodos De Preparación

Acidic Catalysis

Protonic acids such as sulfuric acid () or phosphoric acid () are employed to catalyze the polymerization. The mechanism involves protonation of the ethylene oxide monomer, followed by nucleophilic attack by methanol:

Key Reaction Parameters

| Parameter | Acidic Catalysis Range |

|---|---|

| Temperature | 120–150°C |

| Pressure | 3–5 atm |

| Catalyst Concentration | 0.5–2.0 wt% |

| Reaction Time | 6–12 hours |

Acidic conditions favor rapid polymerization but require stringent control to prevent over-oxidation or side reactions such as diethylene glycol formation.

Basic Catalysis

Alkaline catalysts like potassium hydroxide (KOH) or sodium methoxide () induce an anionic polymerization mechanism. Methanol deprotonates to form a methoxide ion, which initiates the reaction:

Advantages Over Acidic Catalysis

Purification and Isolation

Post-polymerization, the crude product undergoes multistep purification:

-

Neutralization : Residual catalyst is neutralized with ion-exchange resins.

-

Distillation : Low-molecular-weight oligomers are removed under reduced pressure ().

-

Crystallization : The product is recrystallized from acetone or ethyl acetate to achieve purity.

Controlled Polymerization Using Coordinated Catalysts

Recent advancements employ transition metal catalysts, such as stannous octoate (), to enhance reaction efficiency and molecular weight precision. While initially developed for polylactic acid-PEG block copolymers, these methods are adaptable to this compound synthesis.

Reaction Setup

-

Solvent : Anisole or xylene (3–5 times the monomer volume)

-

Catalyst Loading : 0.1–0.5 mol%

-

Temperature : 110–180°C (solvent-dependent)

Typical Yield : 85–92% after precipitation in petroleum ether.

Quality Control and Analytical Characterization

Physicochemical Stability

This compound exhibits stability across pH 3–10 and temperatures up to 150°C, making it suitable for formulations requiring thermal processing.

Analytical Techniques

| Technique | Purpose |

|---|---|

| GPC | Molecular weight distribution analysis |

| NMR | Structural confirmation (, ) |

| HPLC | Purity assessment |

Comparative Analysis of Synthesis Methods

| Parameter | Acidic Catalysis | Basic Catalysis | Coordinated Catalysis |

|---|---|---|---|

| Reaction Rate | High | Moderate | Low |

| Molecular Weight Control | Poor | Excellent | Excellent |

| Byproducts | Significant | Minimal | Negligible |

| Scalability | Industrial | Pilot-scale | Lab-scale |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing polyethylene glycol monomethyl ether derivatives, such as undecaethylene glycol monomethyl ether?

- Methodological Answer : Polyethylene glycol monomethyl ethers can be synthesized via tosylation or mesylation of the hydroxyl-terminated precursor. For example, monomethyl ethers of polyethylene glycols (PEGs) react with toluenesulfonyl chloride or methanesulfonyl chloride to form intermediates, which are then alkylated. The degree of polymerization (e.g., n = 11 for undecaethylene) is controlled by the starting PEG chain length and reaction conditions . Similar derivatives (e.g., decaethylene and dodecaethylene glycol monomethyl ethers) follow analogous protocols .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols or vapors .

- Spill Management : Absorb spills with inert materials (e.g., bentonite) and dispose of contaminated waste via certified hazardous waste services .

- Storage : Store in sealed containers at -20°C for long-term stability, away from incompatible materials like strong acids/oxidizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.